molecular formula C9H9NOS B1581558 5-Methoxy-2-methylbenzothiazole CAS No. 2941-69-7

5-Methoxy-2-methylbenzothiazole

Cat. No.: B1581558
CAS No.: 2941-69-7
M. Wt: 179.24 g/mol
InChI Key: SAQMNBWVOKYKPZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzothiazole: is an organic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It is a derivative of benzothiazole, characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

5-Methoxy-2-methylbenzothiazole has several scientific research applications:

Safety and Hazards

5-Methoxy-2-methylbenzothiazole may cause skin irritation and respiratory tract irritation . It’s recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylbenzothiazole typically involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of glacial acetic acid . The reaction mixture is then filtered, and the filtrate is cooled to 0-5°C. Sodium hydroxide aqueous solution is added dropwise to adjust the pH to around 7.0. The product is extracted using an organic solvent, followed by distillation to remove the solvent, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Methoxy-2-methylbenzothiazole
  • 2-Methylbenzothiazole
  • 5-Chloro-2-methylbenzothiazole

Comparison: 5-Methoxy-2-methylbenzothiazole is unique due to the presence of a methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to 6-Methoxy-2-methylbenzothiazole, the position of the methoxy group can lead to different interactions with molecular targets. Similarly, the presence of a chlorine atom in 5-Chloro-2-methylbenzothiazole can significantly alter its properties compared to the methoxy derivative .

Properties

IUPAC Name

5-methoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQMNBWVOKYKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062723
Record name Benzothiazole, 5-methoxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-69-7
Record name 5-Methoxy-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methoxy-2-methylbenzothiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 5-methoxy-2-methyl-
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Record name Benzothiazole, 5-methoxy-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-methylbenzothiazole
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Record name 5-METHOXY-2-METHYLBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key synthetic route for producing 6-methoxy-2-methylbenzothiazole?

A1: One method involves the intramolecular nucleophilic substitution of an unactivated aryl group by a thioamide anion. Specifically, reacting 4'-methoxy-2'-nitrothioacetanilide in a dipolar aprotic amide solvent leads to the formation of 6-methoxy-2-methylbenzothiazole. [] This method highlights the utility of intramolecular cyclization reactions in synthesizing benzothiazole derivatives.

Q2: Besides 6-methoxy-2-methylbenzothiazole, what other benzothiazole derivatives can be synthesized using similar intramolecular substitution reactions?

A2: The research demonstrates that this synthetic strategy can be extended to other benzothiazole derivatives. For instance, 6-chloro-5-methoxy-2-methylbenzothiazole can be synthesized from 2′,4′-dichloro-5′-methoxythioacetanilide using the same principle of intramolecular nucleophilic substitution. [] Furthermore, fused heterocyclic systems like 2-methyl-4H,3-benzothiazine and 6,8-dichloro-3-methyl-1H-4,1,2-benzothiadiazine are also accessible via this methodology. [] This highlights the versatility of this reaction in constructing diverse benzothiazole-based structures.

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